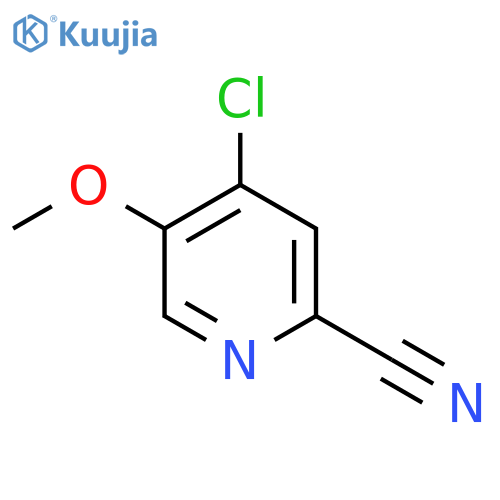

Cas no 1261733-75-8 (4-Chloro-2-cyano-5-methoxypyridine)

1261733-75-8 structure

商品名:4-Chloro-2-cyano-5-methoxypyridine

CAS番号:1261733-75-8

MF:C7H5ClN2O

メガワット:168.5804002285

CID:4912105

4-Chloro-2-cyano-5-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-cyano-5-methoxypyridine

-

- インチ: 1S/C7H5ClN2O/c1-11-7-4-10-5(3-9)2-6(7)8/h2,4H,1H3

- InChIKey: LBKRFTXRXDRDBX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C#N)N=CC=1OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 177

- トポロジー分子極性表面積: 45.9

- 疎水性パラメータ計算基準値(XlogP): 1.5

4-Chloro-2-cyano-5-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026002428-500mg |

4-Chloro-2-cyano-5-methoxypyridine |

1261733-75-8 | 97% | 500mg |

$950.60 | 2023-09-03 | |

| Alichem | A026002428-1g |

4-Chloro-2-cyano-5-methoxypyridine |

1261733-75-8 | 97% | 1g |

$1764.00 | 2023-09-03 | |

| Alichem | A026002428-250mg |

4-Chloro-2-cyano-5-methoxypyridine |

1261733-75-8 | 97% | 250mg |

$727.60 | 2023-09-03 |

4-Chloro-2-cyano-5-methoxypyridine 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

1261733-75-8 (4-Chloro-2-cyano-5-methoxypyridine) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬